ethyl 4-{3-[(4-methoxybenzyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate
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Overview
Description
Ethyl 4-{3-[(4-methoxybenzyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxybenzyl group, a pyrrolidine ring, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{3-[(4-methoxybenzyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like lithium aluminum hydride.
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{3-[(4-methoxybenzyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Ethyl 4-{3-[(4-methoxybenzyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of ethyl 4-{3-[(4-methoxybenzyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[(4-methoxybenzyl)amino]propanoate: Similar structure but with a propanoate ester instead of a benzoate ester.
Ethyl 3-[(2-methoxybenzyl)amino]propanoate: Similar structure but with a methoxy group at a different position on the benzyl ring.
Uniqueness
Ethyl 4-{3-[(4-methoxybenzyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H20N2O5 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl 4-[3-[(4-methoxyphenyl)methylamino]-2,5-dioxopyrrol-1-yl]benzoate |
InChI |
InChI=1S/C21H20N2O5/c1-3-28-21(26)15-6-8-16(9-7-15)23-19(24)12-18(20(23)25)22-13-14-4-10-17(27-2)11-5-14/h4-12,22H,3,13H2,1-2H3 |
InChI Key |
IEPMZJXFXSFYPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(C2=O)NCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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